molecular formula C12H8N2O4 B14342944 3,5-Dinitro-1,2-dihydroacenaphthylene CAS No. 92278-95-0

3,5-Dinitro-1,2-dihydroacenaphthylene

Cat. No.: B14342944
CAS No.: 92278-95-0
M. Wt: 244.20 g/mol
InChI Key: YVCYWMVXRONLLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dinitro-1,2-dihydroacenaphthylene is a polycyclic aromatic hydrocarbon derivative It is characterized by the presence of two nitro groups attached to the acenaphthylene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dinitro-1,2-dihydroacenaphthylene typically involves nitration reactions. One common method is the nitration of acenaphthene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions on the acenaphthene molecule .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through recrystallization or other suitable methods to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

3,5-Dinitro-1,2-dihydroacenaphthylene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,5-Dinitro-1,2-dihydroacenaphthylene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Dinitro-1,2-dihydroacenaphthylene involves its interaction with molecular targets such as enzymes and receptors. The nitro groups play a crucial role in its reactivity and interactions. The compound can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules and pathways .

Comparison with Similar Compounds

Similar Compounds

    3,8-Dinitro-1,2-dihydroacenaphthylene: Similar structure but with nitro groups at different positions.

    1,2-Dihydroacenaphthylene: Lacks nitro groups, leading to different chemical properties and reactivity.

    Acenaphthene: Parent compound without nitro groups.

Uniqueness

The presence of nitro groups enhances its electrophilic nature, making it suitable for various chemical transformations and applications in research and industry .

Properties

CAS No.

92278-95-0

Molecular Formula

C12H8N2O4

Molecular Weight

244.20 g/mol

IUPAC Name

3,5-dinitro-1,2-dihydroacenaphthylene

InChI

InChI=1S/C12H8N2O4/c15-13(16)10-6-11(14(17)18)9-5-4-7-2-1-3-8(10)12(7)9/h1-3,6H,4-5H2

InChI Key

YVCYWMVXRONLLP-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=C(C3=CC=CC1=C23)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.